

Application of Lincomycin-d3 for Antibiotic Residue Testing in Food Matrices

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Compound of Interest

Compound Name: *Lincomycin-d3*

Cat. No.: *B15143663*

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Introduction

Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and poultry.[1] The potential for lincomycin residues to persist in animal-derived food products such as meat, milk, and honey necessitates robust and reliable analytical methods to ensure food safety and compliance with regulatory limits.[2] The European Union, for instance, has established maximum residue limits (MRLs) for lincomycin in various animal tissues and milk.[2] To achieve accurate and precise quantification of lincomycin in complex food matrices, stable isotope-labeled internal standards are indispensable.

Lincomycin-d3, a deuterated analog of lincomycin, serves as an excellent internal standard for mass spectrometry-based methods, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3] This application note provides detailed protocols for the determination of lincomycin residues in animal tissues and milk using **Lincomycin-d3** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical methodology is based on the principle of isotope dilution mass spectrometry. A known amount of **Lincomycin-d3** is added to the sample prior to extraction and cleanup. Both the native lincomycin and the labeled internal standard are co-extracted and analyzed by LC-MS/MS. The chromatographic system separates lincomycin from other matrix components, and the mass spectrometer detects and quantifies both lincomycin and **Lincomycin-d3** using Multiple Reaction Monitoring (MRM). The ratio of the response of the native analyte to the internal standard is used for quantification, which corrects for potential losses during sample processing and ionization suppression or enhancement in the mass spectrometer.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the analysis of lincomycin in various food matrices using **Lincomycin-d3** as an internal standard.

Table 1: LC-MS/MS Method Performance for Lincomycin in Broiler Chicken Tissues

Parameter	Feathers	Muscle	Liver
Limit of Detection (LOD) (µg/kg)	19	22	10
Limit of Quantification (LOQ) (µg/kg)	62	73	34
Recovery (%)	98 - 101	98 - 101	98 - 101
Coefficient of Determination (r ²)	> 0.99	> 0.99	> 0.99
Data sourced from a study on broiler chicken tissues.[2]			

Table 2: LC-MS/MS Parameters for Lincomycin and **Lincomycin-d3**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type
Lincomycin	407.2	126.1	Quantifier
407.2	359.2	Qualifier	
Lincomycin-d3	410.0	129.0	Quantifier
410.0	362.0	Qualifier	

MRM transitions for
Lincomycin and
Lincomycin-d3.[2][4]

Experimental Protocols

Protocol 1: Analysis of Lincomycin in Animal Tissues (Muscle, Liver)

1. Materials and Reagents

- Lincomycin Hydrochloride (analytical standard)
- **Lincomycin-d3** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Hexane (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Water (HPLC grade)
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Chromabond® Florisil® SPE Cartridges

- 0.22 µm Syringe Filters

2. Sample Preparation

- Weigh 1.0 g (\pm 0.01 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Spike the sample with an appropriate amount of **Lincomycin-d3** internal standard solution.
- Add 40 mL of methanol to the tube.
- Shake vigorously for a specified time (e.g., 15 minutes) using a mechanical shaker.
- Centrifuge the sample to separate the supernatant.
- Filter the supernatant through a glass fiber filter.
- Condition a Chromabond® Florisil® SPE cartridge with 10 mL of hexane followed by 10 mL of a methanol:ethyl acetate (8:2 v/v) solution.[2]
- Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of 1 mL/min. [2]
- Collect the eluate in a 50 mL tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[2]
- Reconstitute the residue in 500 µL of methanol:water (9:1 v/v).[2]
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity or equivalent
- Column: SunFire C18 (or equivalent), 2.1 x 50 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
 - 0-1 min: 10% B
 - 1-6.5 min: 10-50% B
 - 6.5-7 min: 50-100% B
 - 7-8 min: 100% B
 - 8.1-10 min: 10% B (re-equilibration)
- Flow Rate: 0.2 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 30°C
- MS System: AB SCIEX API 5500 or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions: See Table 2

Protocol 2: Analysis of Lincomycin in Milk

1. Materials and Reagents

- Lincomycin Hydrochloride (analytical standard)
- **Lincomycin-d3** (internal standard)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (LC-MS grade)

- 0.22 µm Syringe Filters

2. Sample Preparation

- Pipette 1.0 mL of milk into a 15 mL polypropylene centrifuge tube.
- Spike the sample with an appropriate amount of **Lincomycin-d3** internal standard solution.
- Add 2.0 mL of acetonitrile to the tube for protein precipitation.
- Vortex the tube vigorously for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

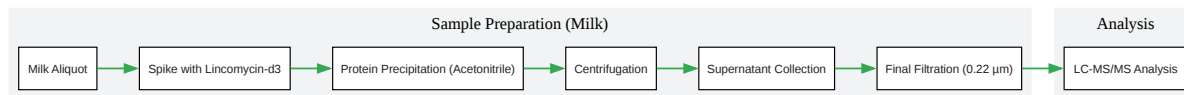
- Use the same LC-MS/MS conditions as described in Protocol 1.

Visualizations



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Caption: Experimental workflow for Lincomycin analysis in animal tissue.



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Caption: Experimental workflow for Lincomycin analysis in milk.

Conclusion

The use of **Lincomycin-d3** as an internal standard provides a robust and reliable method for the quantitative analysis of lincomycin residues in various food matrices. The detailed protocols and performance data presented in this application note demonstrate the suitability of this approach for routine monitoring and regulatory compliance testing. The isotope dilution LC-MS/MS method offers high sensitivity, specificity, and accuracy, making it an essential tool for ensuring the safety of the food supply.

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- To cite this document: BenchChem. [Application of Lincomycin-d3 for Antibiotic Residue Testing in Food Matrices]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15143663/docs#application-of-lincomycin-d3-for-antibiotic-residue-testing-in-food-matrices>]

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